

Crystal Structure of 4-Ethynylphthalic Anhydride: A Technical Overview

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Compound of Interest

Compound Name: *4-Ethynylphthalic Anhydride*

Cat. No.: *B1312331*

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Despite a comprehensive search of available scientific literature and crystallographic databases, a definitive, publicly accessible crystal structure analysis for **4-ethynylphthalic anhydride** could not be located. Therefore, this guide will provide a foundational understanding of the anticipated structural characteristics and the established methodologies for its analysis, based on related compounds and general principles of X-ray crystallography.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the solid-state properties of **4-ethynylphthalic anhydride**. While specific experimental data for this compound is not available, the following sections detail the expected molecular geometry, potential crystal packing arrangements, and the comprehensive experimental and computational workflows required for a complete crystal structure determination.

Molecular Structure and Properties

4-Ethynylphthalic anhydride is a rigid, planar molecule with the chemical formula $C_{10}H_4O_3$. Its structure consists of a phthalic anhydride core substituted with an ethynyl group. The presence of the aromatic ring and the anhydride group imposes significant planarity on the molecule, while the linear ethynyl group extends this planarity.

Table 1: General Properties of **4-Ethynylphthalic Anhydride**

Property	Value
Molecular Formula	C ₁₀ H ₄ O ₃
Molecular Weight	172.14 g/mol
IUPAC Name	5-ethynylisobenzofuran-1,3-dione
CAS Number	73819-76-8

Hypothetical Crystallographic Data

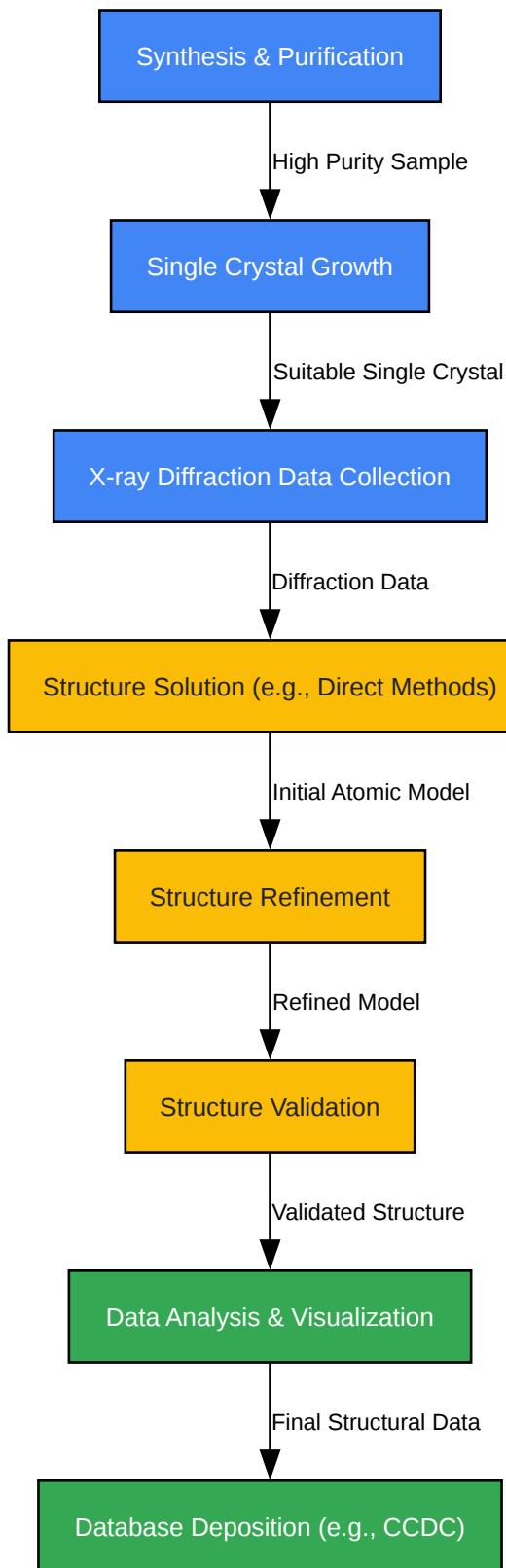
In the absence of experimental data, we can anticipate certain crystallographic features based on the structures of similar aromatic anhydrides. The molecule's planarity would likely favor packing arrangements dominated by π - π stacking interactions between the aromatic rings. Hydrogen bonding, although not the primary intermolecular force, could occur between the acetylenic proton and the carbonyl oxygen atoms of neighboring molecules, further influencing the crystal packing.

Table 2: Predicted Crystal Packing Parameters (Hypothetical)

Parameter	Predicted Range	Influencing Factors
Crystal System	Monoclinic or Orthorhombic	Molecular symmetry and packing efficiency
Space Group	P2 ₁ /c, P-1, or Pbca	Common for aromatic compounds with inversion centers or glide planes
Intermolecular Interactions	π - π stacking, C-H \cdots O hydrogen bonds	Planar aromatic core and presence of acetylenic proton and carbonyl groups

Experimental and Computational Workflow for Crystal Structure Analysis

The determination of the crystal structure of **4-ethynylphthalic anhydride** would follow a well-established workflow, integrating experimental techniques with computational analysis.



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Caption: Workflow for the crystal structure analysis of a small molecule.

Synthesis and Crystallization

A crucial first step is the synthesis of high-purity **4-ethynylphthalic anhydride**. A reported synthetic route involves the palladium-catalyzed coupling of 4-bromophthalic anhydride with a protected acetylene, followed by deprotection.

Experimental Protocol: Single Crystal Growth

- Solvent Selection: A systematic screening of solvents (e.g., toluene, ethyl acetate, acetone, acetonitrile) and solvent mixtures is performed to identify suitable conditions for slow crystallization.
- Crystallization Techniques:
 - Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.
 - Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystal growth.
 - Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer.

Experimental Protocol: Data Collection

- Instrument: A diffractometer equipped with a Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation source and a sensitive detector (e.g., CCD or CMOS) is used.

- Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in higher quality diffraction data.
- Data Collection Strategy: A series of diffraction images are collected over a wide range of crystal orientations (e.g., using ω and φ scans) to ensure a complete and redundant dataset.
- Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Computational Protocol: Structure Solution and Refinement

- Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, typically implemented in software packages like SHELXT or SIR.
- Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.
- Validation: The final refined structure is validated using tools like PLATON and CheckCIF to assess its geometric and crystallographic quality.

Conclusion

While the specific crystal structure of **4-ethynylphthalic anhydride** remains to be experimentally determined and published, this guide outlines the fundamental principles and methodologies that would be employed in its analysis. The planar and rigid nature of the molecule suggests a crystal packing dominated by π - π stacking interactions. A thorough investigation following the detailed experimental and computational workflows described herein would provide valuable insights into the solid-state behavior of this compound, which is of

significant interest in materials science and medicinal chemistry. Further research is warranted to isolate a single crystal and perform a definitive X-ray crystallographic analysis.

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